3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide
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Overview
Description
3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a chroman ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a benzamide derivative followed by the introduction of the chroman moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a chromanone derivative, while substitution of the bromine atom can yield various substituted benzamides.
Scientific Research Applications
3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a building block in polymer chemistry.
Mechanism of Action
The mechanism of action of 3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The chroman ring and benzamide group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-methylbenzamide: Similar structure but lacks the chroman ring, making it less complex.
4-hydroxychroman-4-yl derivatives: Compounds with similar chroman structures but different substituents.
Uniqueness
3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide is unique due to the combination of the bromine atom, benzamide group, and chroman ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
3-bromo-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c18-13-5-3-4-12(10-13)16(20)19-11-17(21)8-9-22-15-7-2-1-6-14(15)17/h1-7,10,21H,8-9,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAGQEWJDCUPPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=CC(=CC=C3)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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